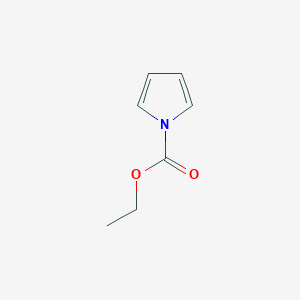

Ethyl-Pyrrol-1-carboxylat

Übersicht

Beschreibung

Ethyl pyrrole-2-carboxylate derivatives are a class of organic compounds that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. These compounds typically feature a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, substituted with an ethyl ester group at the second position and various other substituents at other positions on the ring .

Synthesis Analysis

The synthesis of ethyl pyrrole-2-carboxylate derivatives involves various strategies, including the reaction of 2H-azirines with enamines , triethylphosphite mediated reductive cyclization under microwave irradiation , and condensation reactions with different hydrazides . These methods have been shown to yield the desired products in good to high yields and have been characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental techniques and quantum chemical calculations. Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been employed to analyze the strength and nature of various types of intra- and intermolecular interactions, such as hydrogen bonding . These studies have provided insights into the stability and reactivity of the molecules.

Chemical Reactions Analysis

Ethyl pyrrole-2-carboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo spiro heterocyclization reactions with acetonitriles and 4-hydroxycoumarin to produce spiro compounds . They can also form dimers through intermolecular hydrogen bonding, as evidenced by vibrational analysis and AIM calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives have been evaluated through various spectroscopic and computational methods. The thermodynamic parameters calculated using DFT suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, have been calculated and compared with experimental data to confirm the structures of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Pyrrolderivate, einschließlich Ethyl-Pyrrol-1-carboxylat, sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie. Sie dienen als Schlüsselbausteine bei der Synthese verschiedener therapeutisch wirksamer Verbindungen wie Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und Inhibitoren der reversen Transkriptase in HIV-1 und zellulären DNA-Polymerasen-Proteinkinasen .

Cholesterinsenkende Mittel

Bestimmte Pyrrolverbindungen haben bei oraler Verabreichung an Ratten cholesterinsenkende Wirkungen im Serum gezeigt. Dies deutet auf potenzielle Anwendungen von this compound bei der Entwicklung von Lipidsenkern .

Chemische Synthese

this compound kann als Vorläufer oder Zwischenprodukt in chemischen Synthesen verwendet werden, insbesondere bei der Herstellung komplexerer Pyrrolderivate, die verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie haben .

Safety and Hazards

Ethyl pyrrole-1-carboxylate is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It causes serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Pyrrole derivatives, including Ethyl pyrrole-1-carboxylate, have been the focus of many research studies due to their diverse biological activities and potential applications in pharmaceuticals. Future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and biological activities of pyrrole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

ethyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHANFZMYRFWIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282629 | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4277-64-9 | |

| Record name | NSC26963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

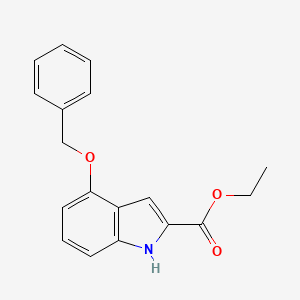

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

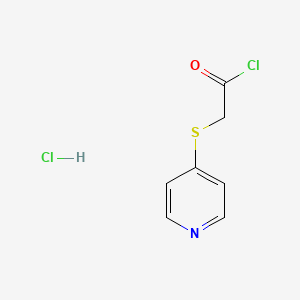

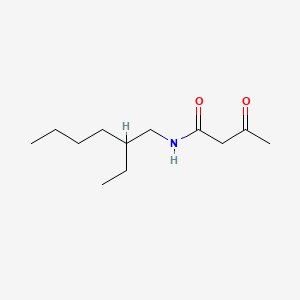

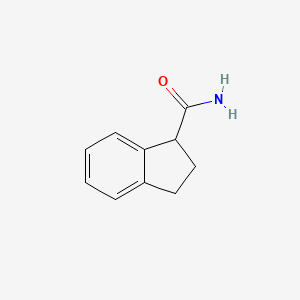

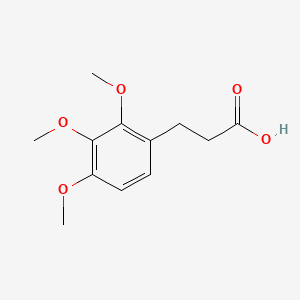

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)